molecular formula C15H12F2N4O B3092179 2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline CAS No. 1225278-35-2

2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline

Cat. No. B3092179
CAS RN: 1225278-35-2
M. Wt: 302.28 g/mol
InChI Key: AKZAHCBQARBRTB-UHFFFAOYSA-N
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Description

“2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline” is a chemical compound . It is related to a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds have been synthesized and tested for their activities against several phytopathogenic fungi .


Synthesis Analysis

The synthesis of related compounds involves the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent was carried out .


Molecular Structure Analysis

The molecular structure of “2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline” can be characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction .

Scientific Research Applications

Electroluminescence and OLEDs

  • Photophysics and OLED Application : N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives, including structures similar to 2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline, are used in the design of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes show promise in organic light-emitting diode (OLED) applications due to their high external quantum efficiency and wide emission range covering from blue to red region (Vezzu et al., 2010).

Proton Transfer Studies

  • Proton Transfer Dynamics : Compounds like 2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline exhibit unique excited-state proton transfer properties. Studies of related compounds have demonstrated their capability in exhibiting multiple types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer (Vetokhina et al., 2012).

properties

IUPAC Name

2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O/c1-21-8-9(7-20-21)14-4-10(2-3-19-14)22-15-6-11(16)13(18)5-12(15)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAHCBQARBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)aniline

Synthesis routes and methods

Procedure details

To a solution of 4-(2-chloropyridin-4-yloxy)-2,5-difluoroaniline (450 mg, 1.76 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (400 mg, 1.9 mmol) in N,N-dimethylformamide (30 mL) was added tetrakis(triphenylphosphine)palladium (105 mg, 0.09 mmol) and an aqueous solution of potassium phosphate (2 M, 1.8 mL). The mixture was flushed with nitrogen for 10 min, and then stirred with heating at 90° C. under nitrogen overnight. After cooling to RT, the reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by column chromatography on silica gel to give 2,5-difluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)aniline (335 mg, 63% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.35 (d, J=5.7 Hz, 1H), 8.27 (s, 1H), 7.98 (s, 1H), 7.24-7.18 (m, 2H), 6.75 (dd, J=12.3, 8.1 Hz, 1H), 6.62 (dd, J=5.4, 2.1 Hz, 1H), 5.53 (br s, 2 E), 3.87 (s, 3H); MS (ESI): m/z 303.1 [M+1]+.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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